
2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)butanamide
Vue d'ensemble
Description
2-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)butanamide, also known as 2-CNEB, is a synthetic chemical compound with a wide range of applications in scientific research. It is a chiral compound, meaning it can exist in two mirror-image forms, and is used as a reagent in organic synthesis. 2-CNEB has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and natural products. It is also used to study the mechanism of action of various biochemical and physiological processes.
Applications De Recherche Scientifique
Synthesis and Structure of Two Isomeric Enaminones
The paper by Brbot-Šaranović et al. (2001) discusses the synthesis of two isomeric enaminones from ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2H-pyran2-on-3-yl)-4-oxo-2-butenoate and 1-naphthylamine in ethanol. The study delves into the tautomeric forms these compounds can take, notably focusing on the endo-enol enamine and exo-enol enamine equilibrium. The confirmation of the existence of these compounds in the endo-enol enamine form in both solution and crystalline states is established through NMR spectroscopy and X-ray structural analysis. The research highlights the presence of strong, intramolecular hydrogen bonds and the non-planar nature of the molecules, with planarity confined to the central heteroconjugated part while the naphthyl rings are nearly perpendicular to the central part Brbot-Šaranović et al., 2001.
Synthesis of (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide
Zhou Yawen (2004) outlines the synthesis process of (S)-2-Amino-4-(methylthio)butyramide, followed by subsequent reactions to produce (S)-2-amino-4-(methylthio)butanamide hydrochloride and eventually (S)-4-(methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide. The paper provides detailed information about the yields and structural identification of the products, utilizing techniques such as TLC, IR, and ~1HNMR Zhou Yawen, 2004.
Effectiveness of N-[3-Chloro-2-(Substituted)-4-Oxazetidin-1-Yl]-4-(1h-Indol-3-Yl) Butanamide Derivatives as A-Amylase Inhibitors
Mathew et al. (2015) present a study on the synthesis of various N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamide derivatives and their evaluation as a-amylase inhibitors. The research confirms the significant inhibitory activity of these compounds, comparable to standard inhibitors, establishing their potential in therapeutic applications Mathew et al., 2015.
Synthesis of Some 2H-Pyrone and Ferrocene Containing Heterocyclic Systems
The work by Malzogu et al. (2000) details the reactions of ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-4-oxobut-2-enoate with various compounds, leading to the formation of a diverse range of heterocyclic systems. The study elaborates on the reaction mechanisms and the resulting structural diversity, offering insights into the versatility of these compounds in synthesizing complex molecular structures Malzogu et al., 2000.
Biochemical Applications
Antimitotic Agents. Chiral Isomers of Ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate
The study by Temple and Rener (1992) explores the metabolism of specific compounds in mice, leading to the formation of hydroxylated metabolites and their methoxy derivatives. The research indicates the activity of the S- and R-isomers of the compounds in various biological systems, with the S-isomer showing greater potency. This study highlights the biological significance and potential therapeutic applications of these compounds Temple & Rener, 1992.
Propriétés
IUPAC Name |
2-chloro-N-ethyl-N-(oxan-4-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-3-10(12)11(14)13(4-2)9-5-7-15-8-6-9/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHORHVABSQJXMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CC)C1CCOCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491013.png)
![7-(azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491015.png)
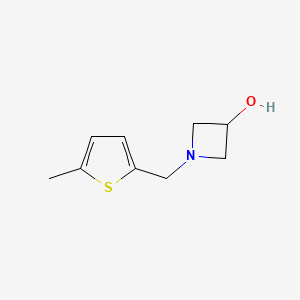
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-ol](/img/structure/B1491017.png)
![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)butanoic acid](/img/structure/B1491018.png)
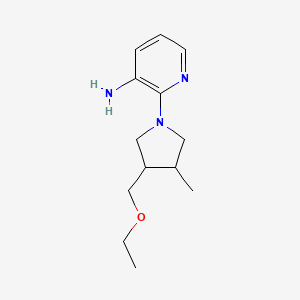
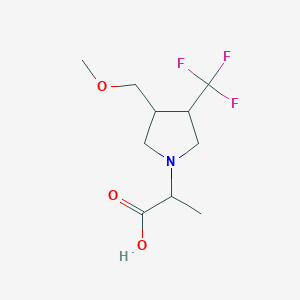
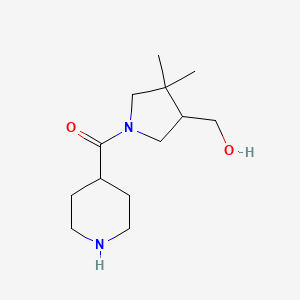
![3-Amino-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491026.png)
![2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1491028.png)
![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1491029.png)
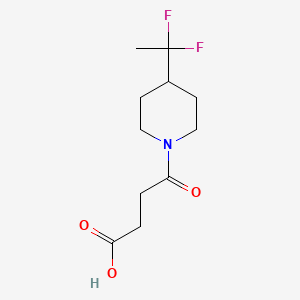
![3-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1491033.png)